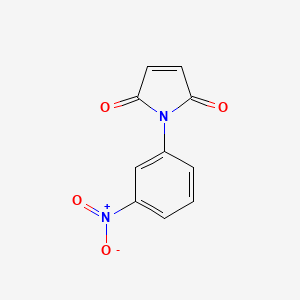

1-(3-nitrophenyl)-1H-pyrrole-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-nitrophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-9-4-5-10(14)11(9)7-2-1-3-8(6-7)12(15)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJENYVWFVWQVPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00284904 | |

| Record name | 1-(3-Nitrophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7300-93-8 | |

| Record name | 7300-93-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7300-93-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-Nitrophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione, also known as N-(3-nitrophenyl)maleimide. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured format, detailing experimental protocols, and visualizing relevant biological pathways.

Core Chemical Properties

1-(3-nitrophenyl)-1H-pyrrole-2,5-dione is a heterocyclic compound with the molecular formula C₁₀H₆N₂O₄ and a molecular weight of approximately 218.17 g/mol .[1][2] Its structure, characterized by a pyrrole-2,5-dione ring attached to a 3-nitrophenyl group, is a key determinant of its chemical reactivity and biological activity.

Physical and Chemical Data Summary

A compilation of the available quantitative data for 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione is presented in the tables below for easy reference and comparison.

Table 1: Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₆N₂O₄ | [1][2] |

| Molecular Weight | 218.17 g/mol | [1] |

| Melting Point | 395 (1) K (~122 °C) | [3][4] |

| Enthalpy of Sublimation | 115.7 ± 0.9 kJ/mol at 350-370 K | [5] |

Table 2: Computed Chemical Properties

| Property | Value | Source |

| XLogP3-AA | 1.9 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 83.2 Ų | [2] |

| Heavy Atom Count | 16 | [2] |

| Complexity | 354 | [2] |

Experimental Protocols

Synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione

The most common method for the synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione is the condensation reaction between maleic anhydride and 3-nitroaniline.[3] A detailed experimental protocol based on literature is as follows:

Materials:

-

Maleic anhydride

-

3-nitroaniline

-

Nitrobenzene (solvent)

-

Hexane

-

Ethyl acetate

-

Chloroform

Procedure:

-

Equimolar quantities of 3-nitroaniline and maleic anhydride are dissolved in nitrobenzene.

-

The reaction mixture is refluxed at 513 K (240 °C) for 3 hours.

-

After cooling, the reaction product is filtered and washed with hexane.

-

The crude product is then dissolved in a mixture of ethyl acetate and hexane (15% hexane) for purification by column chromatography.

-

The purified solid is crystallized from chloroform to yield pale-yellow prisms of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione.[3][4]

Characterization Techniques

The characterization of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione is typically performed using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure of the molecule. The spectra are typically recorded using deuterated dimethyl sulfoxide (d⁶-DMSO) or deuterated chloroform (CDCl₃) as the solvent.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present in the molecule, such as the carbonyl groups of the imide ring and the nitro group.[6]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its structure.[1]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides precise information about the three-dimensional structure of the molecule, including bond lengths and angles.[3][4]

Biological Activity and Potential Mechanism of Action

Research suggests that 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione exhibits a range of biological activities, including antimicrobial and antiproliferative effects.[3] While the specific molecular targets and signaling pathways for this particular compound are not yet fully elucidated, the broader class of N-aryl maleimides is known to exert its biological effects through several mechanisms.

Antiproliferative Activity

The antiproliferative activity of phenylmaleimides is linked to their ability to induce cellular stress, leading to the activation of the Unfolded Protein Response (UPR) and the generation of Reactive Oxygen Species (ROS).[7][8]

Unfolded Protein Response (UPR) Activation:

Maleimide analogues can cause an accumulation of misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress. This triggers the UPR, a signaling pathway aimed at restoring protein homeostasis. However, if the stress is prolonged or severe, the UPR can initiate apoptosis (programmed cell death).[7]

Reactive Oxygen Species (ROS) Generation:

Maleimide derivatives have been shown to induce cytotoxicity in cancer cells through the generation of ROS. An imbalance between ROS levels and the cell's antioxidant capacity leads to oxidative stress, which can damage cellular components and trigger necrotic cell death.[9] This process is often associated with a loss of mitochondrial membrane potential and depletion of ATP.

Enzyme Inhibition

The maleimide moiety is a known Michael acceptor and can react with nucleophilic residues, such as the thiol group of cysteine, in proteins. This reactivity is the basis for its potential as an enzyme inhibitor. Studies on related compounds suggest that 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione may inhibit enzymes like acetylcholinesterase, which could be relevant for the treatment of neurodegenerative diseases.[3] The mechanism of inhibition likely involves the formation of a covalent bond with a cysteine residue in the active site of the target enzyme.

Conclusion

1-(3-nitrophenyl)-1H-pyrrole-2,5-dione is a compound with well-defined chemical properties and significant potential for applications in medicinal chemistry and materials science. Its synthesis is straightforward, and it has been characterized by various spectroscopic techniques. The biological activity of this compound, particularly its antiproliferative effects, is an area of active research. The proposed mechanisms of action, involving the induction of the Unfolded Protein Response and the generation of Reactive Oxygen Species, provide a foundation for further investigation and the development of novel therapeutic agents. This guide serves as a valuable resource for scientists and researchers working with this and related compounds.

References

- 1. 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione | C10H6N2O4 | CID 236790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1H-Pyrrole-2,5-dione, 1-(3-nitrophenyl)- [webbook.nist.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Development of Antiproliferative Phenylmaleimides that Activate the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

- 9. 1-(3-NITROPHENYL)-1H-PYRROLE-2,5-DIONE CAS#: 7300-93-8 [amp.chemicalbook.com]

In-Depth Technical Guide: 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione (CAS Number: 7300-93-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document consolidates key physicochemical data, detailed experimental protocols for its synthesis and biological evaluation, and an exploration of its mechanism of action, particularly its potential role in inhibiting cancer-related signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents and advanced materials.

Chemical Identity and Physicochemical Properties

1-(3-nitrophenyl)-1H-pyrrole-2,5-dione, also known as N-(3-nitrophenyl)maleimide, is an organic compound characterized by a central pyrrole-2,5-dione ring attached to a 3-nitrophenyl substituent. Its unique electronic and structural features make it a subject of interest for various chemical and biological applications.

Table 1: Physicochemical Properties of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione

| Property | Value | Source |

| CAS Number | 7300-93-8 | [1][2][3] |

| Molecular Formula | C₁₀H₆N₂O₄ | [1][2][3] |

| Molecular Weight | 218.17 g/mol | [1][2] |

| Melting Point | 192°C | [4] |

| Enthalpy of Sublimation (ΔsubH) | 115.7 ± 0.9 kJ/mol at 350-370 K | [3] |

| Topological Polar Surface Area | 83.2 Ų | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

Synthesis and Characterization

The most common and efficient method for the synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione is a two-step process involving the formation of the corresponding maleamic acid followed by cyclization.[4][5]

Logical Workflow for Synthesis

Caption: Synthetic pathway for 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione.

Experimental Protocols

2.1. Synthesis of N-(3-Nitrophenyl)maleamic acid [4]

-

In a suitable reaction vessel, dissolve 13.8 g (0.1 mol) of 3-nitroaniline and 9.8 g (0.1 mol) of maleic anhydride in 30 mL of dimethylformamide (DMF).

-

Stir the reaction mixture at 25°C for 3 hours.

-

Pour the reaction mixture into crushed ice or cold water to precipitate the product.

-

Collect the yellow precipitate by filtration and dry it under a vacuum.

-

Recrystallize the crude product from ethanol to obtain pure N-(3-nitrophenyl)maleamic acid.

2.2. Synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione [4]

-

In a round-bottom flask, suspend 2.36 g of the synthesized N-(3-nitrophenyl)maleamic acid in 30 mL of DMF.

-

Carefully add a dehydrating agent, such as a mixture of concentrated sulfuric acid and phosphorus pentoxide.

-

Stir the reaction mixture at 65°C for 3 hours.

-

After cooling, pour the reaction mixture into ice water to precipitate the final product.

-

Filter the yellow precipitate, wash it thoroughly with water, and allow it to dry.

-

Recrystallize the product from ethanol to yield pure 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione.

Biological Activity and Potential Applications

1-(3-nitrophenyl)-1H-pyrrole-2,5-dione has demonstrated a range of biological activities, positioning it as a compound of interest for drug development.[6] Its applications also extend to materials science, where it can be used as a precursor for advanced materials and in the formulation of dyes and pigments.[6]

Antiproliferative and Anticancer Potential

This compound has been identified as a potential anticancer agent due to its ability to inhibit the growth of various cancer cell lines.[6][7] The cytotoxic effects are believed to be mediated, in part, through the inhibition of key cellular signaling pathways.

Table 2: In Vitro Antiproliferative Activity (Representative Data)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| Data Not Available | Data Not Available | Data Not Available |

| No specific IC₅₀ values for 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione were found in the searched literature. The table structure is provided for when such data becomes available. |

3.1.1. Experimental Protocol: MTT Assay for Cell Viability [8][9]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with varying concentrations of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF and 2% acetic acid) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity

Derivatives of pyrrole-2,5-dione have shown promise as antimicrobial agents against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans.[6]

Table 3: In Vitro Antimicrobial Activity (Representative Data)

| Microorganism | Strain | MIC (µg/mL) |

| Data Not Available | Data Not Available | Data Not Available |

| No specific Minimum Inhibitory Concentration (MIC) values for 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione were found in the searched literature. The table structure is provided for when such data becomes available. |

Mechanism of Action: Targeting Cancer Signaling Pathways

While the precise molecular targets of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione are still under investigation, the broader class of N-aryl maleimides and pyrrole-2,5-dione derivatives are known to exhibit inhibitory effects on protein kinases, which are critical components of cellular signaling pathways often dysregulated in cancer.[10][11] One such pathway of significant interest is the VEGFA/PI3K/AKT pathway, which plays a crucial role in tumor angiogenesis, proliferation, and survival.[12][13][14]

VEGFA/PI3K/AKT Signaling Pathway and Potential Inhibition

The Vascular Endothelial Growth Factor A (VEGFA) is a key signaling protein that promotes the growth of new blood vessels. Upon binding to its receptor (VEGFR), it can activate the PI3K/AKT signaling cascade. This pathway is central to cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers. The inhibitory potential of compounds like 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione on kinases within this pathway could represent a viable anticancer strategy.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione | C10H6N2O4 | CID 236790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H-Pyrrole-2,5-dione, 1-(3-nitrophenyl)- [webbook.nist.gov]

- 4. sciensage.info [sciensage.info]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Buy 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione | 7300-93-8 [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. VEGF-A engages at least three tyrosine kinases to activate PI3K/Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The VEGF pathway and the AKT/mTOR/p70S6K1 signalling pathway in human epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Expression and correlation of the Pi3k/Akt pathway and VEGF in oral submucous fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and known biological context for the compound 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione, also known as N-(3-nitrophenyl)maleimide. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and related fields.

Core Compound Information

IUPAC Name: 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione Synonyms: N-(3-nitrophenyl)maleimide CAS Number: 7300-93-8 Molecular Formula: C₁₀H₆N₂O₄ Molecular Weight: 218.17 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione. This data is essential for the identification and characterization of the compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Note: Experimental NMR data was recorded in deuterated dimethyl sulfoxide (d⁶-DMSO).

| ¹H NMR | δ (ppm) | Multiplicity | Assignment |

| Pyrrole Protons | ~7.10 | s | H-3, H-4 |

| Aromatic Protons | ~7.70 | t | H-5' |

| ~7.90 | d | H-6' | |

| ~8.20 | d | H-4' | |

| ~8.40 | s | H-2' | |

| ¹³C NMR | δ (ppm) | Assignment | |

| Carbonyl Carbons | ~170 | C-2, C-5 | |

| Pyrrole Carbons | ~135 | C-3, C-4 | |

| Aromatic Carbons | ~122 | C-2' | |

| ~124 | C-6' | ||

| ~130 | C-5' | ||

| ~131 | C-4' | ||

| ~137 | C-1' | ||

| ~148 | C-3' |

Table 2: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H stretch |

| ~1720 | Strong | C=O stretch (imide, symmetric) |

| ~1780 | Strong | C=O stretch (imide, asymmetric) |

| ~1530 | Strong | N-O stretch (nitro group, asymmetric) |

| ~1350 | Strong | N-O stretch (nitro group, symmetric) |

| ~1390 | Medium | C-N stretch (imide) |

| ~830 | Medium | C-H bend (aromatic) |

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 218 | High | [M]⁺ (Molecular Ion) |

| 172 | Medium | [M - NO₂]⁺ |

| 144 | Medium | [M - NO₂ - CO]⁺ |

| 122 | High | [C₆H₄NO₂]⁺ |

| 92 | Medium | [C₆H₄]⁺ |

| 76 | Medium | [C₆H₄]⁺ |

Experimental Protocols

Synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione

The synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione is typically achieved through a two-step process involving the formation of a maleamic acid intermediate, followed by cyclization.

Step 1: Synthesis of N-(3-nitrophenyl)maleamic acid

-

In a round-bottom flask, dissolve 3-nitroaniline (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or glacial acetic acid.

-

To this solution, add maleic anhydride (1 equivalent) portion-wise while stirring at room temperature (25°C).

-

Continue stirring the reaction mixture for approximately three hours.

-

Pour the reaction mixture into crushed ice or cold water to precipitate the N-(3-nitrophenyl)maleamic acid.

-

Collect the yellow precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Cyclization to 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione

-

Suspend the dried N-(3-nitrophenyl)maleamic acid (1 equivalent) in acetic anhydride (excess).

-

Add a catalytic amount of sodium acetate (e.g., 0.1 equivalents).

-

Heat the mixture to 60-70°C and maintain this temperature with stirring for approximately two hours. Care should be taken to avoid overheating.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with water to remove acetic acid and anhydride, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or chloroform, to yield pure 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione as pale-yellow crystals.[1]

Spectroscopic Characterization Methods

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer. The sample is dissolved in deuterated dimethyl sulfoxide (d⁶-DMSO) with tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is typically analyzed as a KBr pellet.

-

Mass Spectrometry (MS): Mass spectral data is acquired using an electron ionization (EI) source. The sample is introduced via a direct insertion probe or gas chromatography inlet.

Visualized Experimental Workflow

The following diagram illustrates the synthetic pathway for 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione.

Caption: Synthetic route to 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione.

Biological and Application Context

Derivatives of 1H-pyrrole-2,5-dione, commonly known as maleimides, are a class of compounds with a broad spectrum of biological activities and applications. While specific biological signaling pathways for the 3-nitro derivative have not been extensively elucidated, the broader class of N-arylmaleimides are known for several properties:

-

Bioconjugation: The maleimide group is a well-known reactive handle for cysteine residues in proteins, enabling the formation of stable thioether bonds. This reactivity is widely exploited in bioconjugation chemistry for creating antibody-drug conjugates, fluorescently labeling proteins, and immobilizing enzymes.

-

Pharmacological Potential: Various substituted pyrrole-2,5-diones have been investigated for their potential as:

-

Anticancer agents: Some derivatives have shown inhibitory activity against various cancer cell lines.

-

Antibacterial and Antifungal agents: The pyrrole-2,5-dione scaffold is present in some natural and synthetic compounds with antimicrobial properties.

-

Enzyme inhibitors: The electrophilic nature of the maleimide double bond makes it a potential covalent inhibitor for enzymes with nucleophilic residues in their active sites.

-

-

Materials Science: N-substituted maleimides are utilized as monomers in the synthesis of thermally stable polymers (polymaleimides) and as photoinitiators in free-radical polymerization.[1]

The 3-nitro substitution on the phenyl ring of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione is expected to modulate its electronic properties, which in turn can influence its reactivity and biological activity compared to other substituted N-phenylmaleimides. Further research is warranted to fully explore the specific biological targets and potential therapeutic applications of this particular compound.

References

Navigating the Solubility Landscape of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-nitrophenyl)-1H-pyrrole-2,5-dione, a derivative of maleimide, holds significant interest in medicinal chemistry and materials science due to its reactive nature, making it a valuable building block in the synthesis of novel compounds and bioconjugates. A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization in synthesis, purification, formulation, and biological screening. This technical guide addresses the current landscape of solubility data for this compound. While specific quantitative solubility data is not extensively available in peer-reviewed literature, this document provides a comprehensive, generalized experimental protocol for its determination. Furthermore, it offers insights into the predicted solubility behavior based on the molecule's structural characteristics and collates qualitative solubility information from existing literature.

Introduction

The N-substituted maleimide, 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione, possesses a unique combination of a reactive Michael acceptor system within the maleimide ring and the electronic properties conferred by the nitrophenyl substituent. These features make it a versatile precursor in drug discovery and polymer chemistry. However, the successful application of this compound is contingent upon its dissolution in appropriate solvent systems. Factors such as reaction kinetics, purification efficiency (e.g., crystallization), and the preparation of stock solutions for biological assays are all dictated by its solubility. This guide aims to equip researchers with the necessary knowledge to approach the solubility challenges associated with this compound.

Predicted Solubility Profile

The molecular structure of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione, with its aromatic nitrophenyl group and the polar maleimide ring, suggests a nuanced solubility profile. The presence of the polar nitro group and two carbonyl groups indicates that it will likely exhibit some solubility in polar aprotic solvents. Conversely, the phenyl ring provides a degree of nonpolar character, suggesting potential solubility in certain nonpolar organic solvents. It is anticipated that the compound will have limited solubility in highly polar protic solvents like water and in nonpolar aliphatic hydrocarbons.

Qualitative Solubility Data

While quantitative data is scarce, a review of synthetic procedures involving N-substituted maleimides provides qualitative insights into suitable solvents. For instance, the purification of similar compounds often involves recrystallization from solvent systems like ethyl acetate/hexane or dissolution in chlorinated solvents like dichloromethane, indicating at least moderate solubility in these solvents at elevated temperatures.

Table 1: Qualitative Solubility and Solvent Properties for Experimental Design

| Solvent | Polarity Index | Type | Predicted Solubility of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione |

| Acetone | 5.1 | Polar Aprotic | Likely soluble |

| Acetonitrile | 5.8 | Polar Aprotic | Likely soluble |

| Dichloromethane | 3.1 | Polar Aprotic | Soluble (inferred from purification methods) |

| Dimethylformamide (DMF) | 6.4 | Polar Aprotic | Likely highly soluble |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | Likely highly soluble |

| Ethyl Acetate | 4.4 | Polar Aprotic | Moderately soluble (inferred from purification methods) |

| Hexane | 0.1 | Nonpolar | Likely poorly soluble |

| Methanol | 5.1 | Polar Protic | Potentially sparingly soluble |

| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | Likely soluble |

| Toluene | 2.4 | Nonpolar Aromatic | Potentially moderately soluble |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione. The isothermal shake-flask method is a reliable and widely used technique for this purpose.

Materials and Equipment

-

1-(3-nitrophenyl)-1H-pyrrole-2,5-dione (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 298.15 K or 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a minimum of 2 hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

-

Quantification of Dissolved Solute:

-

Gravimetric Method: If the solvent is volatile, the solvent from the filtered aliquot in the volumetric flask can be evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute. The mass of the remaining solid can then be determined to calculate the solubility.

-

Spectroscopic/Chromatographic Method (Preferred):

-

Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Prepare a series of standard solutions of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry to determine the concentration of the solute.

-

Construct a calibration curve by plotting the analytical signal (e.g., absorbance or peak area) versus the concentration of the standard solutions.

-

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione in the diluted sample.

-

Calculate the concentration in the original saturated solution by applying the dilution factor.

-

Express the solubility in standard units such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Conclusion

While a comprehensive, publicly available database on the quantitative solubility of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione is currently lacking, this guide provides a robust framework for researchers to determine these critical parameters. The provided experimental protocol, coupled with an understanding of the compound's structural characteristics, will enable scientists and drug development professionals to make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating research and development efforts involving this versatile molecule.

In-Depth Technical Guide on the Crystal Structure of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione, a compound of interest in medicinal chemistry. The guide details its crystallographic parameters, experimental protocols for its synthesis and crystallization, and explores its potential biological activities, including its role as an inducer of apoptosis.

Core Crystallographic and Physicochemical Data

The compound, also known as N-(3-nitrophenyl)maleimide, with the chemical formula C₁₀H₆N₂O₄, has a molecular weight of 218.17 g/mol .[1][2][3][4][5] The crystal structure has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 613626. The crystallographic data provides insights into the molecule's three-dimensional arrangement, which is crucial for understanding its interactions with biological targets.

| Parameter | Value |

| CCDC Number | 613626 |

| Chemical Formula | C₁₀H₆N₂O₄ |

| Molecular Weight | 218.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.185 (2) |

| b (Å) | 5.0853 (10) |

| c (Å) | 15.388 (3) |

| α (°) | 90 |

| β (°) | 92.83 (3) |

| γ (°) | 90 |

| Volume (ų) | 951.3 (3) |

| Z | 4 |

| Density (calculated) (Mg m⁻³) | 1.523 |

| Absorption coefficient (mm⁻¹) | 0.125 |

| F(000) | 448 |

Experimental Protocols

Synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione

The synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione is typically achieved through a two-step process involving the formation of the corresponding maleanilic acid followed by cyclization.[6][7][8]

Step 1: Synthesis of N-(3-nitrophenyl)maleanilic acid

-

In a suitable reaction vessel, dissolve maleic anhydride (1 equivalent) in a solvent such as anhydrous ether or dimethylformamide (DMF).

-

To this solution, add a solution of 3-nitroaniline (1 equivalent) in the same solvent dropwise with stirring at room temperature (25 °C).

-

Continue stirring the resulting suspension for approximately three hours.

-

The precipitated product, N-(3-nitrophenyl)maleanilic acid, is collected by suction filtration, washed with cold water, and dried under vacuum.

Step 2: Cyclization to 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione

-

Suspend the N-(3-nitrophenyl)maleanilic acid (1 equivalent) in acetic anhydride containing anhydrous sodium acetate. Alternatively, a mixture of concentrated sulfuric acid and phosphorus pentoxide in DMF can be used.[6]

-

Heat the reaction mixture, for instance, at 65 °C for three hours with stirring.

-

After cooling, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the yellow precipitate by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione.[6]

Crystal Growth

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified compound in an appropriate solvent system. The choice of solvent is critical and may require screening of various solvents and solvent mixtures.

Biological Activity and Signaling Pathways

N-aryl maleimides, the class of compounds to which 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione belongs, have demonstrated notable antiproliferative and pro-apoptotic activities in various cancer cell lines.[9][10] The primary mechanism of action is believed to be the induction of apoptosis through the disruption of cellular redox homeostasis and the activation of stress-related signaling pathways.

The maleimide moiety can undergo a Michael-type addition reaction with thiol-containing molecules, most notably glutathione (GSH).[9] This leads to a depletion of intracellular GSH levels, resulting in an increase in reactive oxygen species (ROS) and oxidative stress. This elevated oxidative stress can trigger the intrinsic pathway of apoptosis.

The induction of apoptosis by N-aryl maleimides involves:

-

Mitochondrial Pathway (Intrinsic Pathway): Increased oxidative stress leads to a change in the mitochondrial membrane potential. This results in the release of pro-apoptotic factors from the mitochondria, such as cytochrome c and apoptosis-inducing factor (AIF). The balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) is shifted in favor of apoptosis.[10]

-

Death Receptor Pathway (Extrinsic Pathway): Some studies suggest that maleimides can also activate the extrinsic apoptotic pathway by increasing the expression of death receptors like Fas on the cell surface.[10]

-

Stress Signaling Pathways: The cellular stress induced by these compounds can activate stress-activated protein kinase (SAPK) pathways, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which are known to be involved in apoptosis.[11]

Below are diagrams illustrating the experimental workflow and the proposed signaling pathway for the induction of apoptosis.

References

- 1. scholars.northwestern.edu [scholars.northwestern.edu]

- 2. researchgate.net [researchgate.net]

- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 5. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]

- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 7. Crystallography Open Database: Search results [qiserver.ugr.es]

- 8. Crystallography Open Database: Search results [qiserver.ugr.es]

- 9. CCDC CIF [chem.gla.ac.uk]

- 10. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 11. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

The Biological Activity of 1-(3-Nitrophenyl)-1H-pyrrole-2,5-dione Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione scaffold, a derivative of maleimide, represents a promising area of research in medicinal chemistry. The maleimide ring is a known reactive pharmacophore that can interact with biological nucleophiles, such as cysteine residues in proteins, leading to a wide array of biological activities. The incorporation of a 3-nitrophenyl group at the N1-position significantly influences the molecule's electronic and steric properties, potentially modulating its biological profile. This technical guide provides a comprehensive overview of the known biological activities of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione derivatives, with a focus on their anticancer and antimicrobial properties.

Anticancer Activity

While specific studies on a broad range of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione derivatives are limited, the broader class of N-aryl maleimides has demonstrated significant cytotoxic effects against various cancer cell lines. The presence of the nitro group on the phenyl ring, an electron-withdrawing group, can enhance the electrophilicity of the maleimide double bond, making it more susceptible to nucleophilic attack by biological targets within cancer cells.

One study reported the in vitro antitumor activity of the parent compound, N-(3-Nitrophenyl)maleimide, against human colon carcinoma (HCT-116), human hepatocellular carcinoma (HepG-2), and human breast carcinoma (MCF-7) cell lines, indicating its potential as an anticancer agent[1]. The cytotoxic effects of maleimide derivatives are often attributed to the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis[2].

Quantitative Anticancer Activity Data

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-(Aryl)maleimide Analogs | |||

| N-(4-chlorophenyl)maleimide | HeLa | < 0.1 µg/mL | [3] |

| N-(4-bromophenyl)maleimide | HeLa | < 0.1 µg/mL | [3] |

| N-(4-methoxyphenyl)maleimide | HeLa | < 0.1 µg/mL | [3] |

| Spirooxindoles-based N-alkylated Maleimides | |||

| Compound 4e | MCF-7 | < 6 | [4] |

| Compound 4f | MCF-7 | < 6 | [4] |

Note: This table provides data for structurally related compounds to illustrate the general anticancer potential of the N-aryl maleimide scaffold. Further research is required to establish the specific activity of 1-(3-nitrophenyl) derivatives.

Proposed Signaling Pathways in Cancer

The anticancer mechanism of N-substituted maleimides is believed to involve multiple signaling pathways. A key mechanism is the induction of apoptosis through the generation of intracellular Reactive Oxygen Species (ROS). This oxidative stress can lead to mitochondrial dysfunction and the activation of caspase cascades. Furthermore, some maleimide derivatives have been shown to modulate key signaling pathways involved in cell survival and proliferation, such as the MAPK and Akt pathways.

Caption: Proposed anticancer mechanism of action for maleimide derivatives.

Antimicrobial Activity

N-substituted maleimides have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. The reactivity of the maleimide ring with thiol groups in essential enzymes and proteins of microorganisms is a primary mechanism of their antimicrobial action. For instance, N-substituted maleimides have been shown to inhibit enzymes involved in fungal cell wall biosynthesis, such as β(1,3)glucan synthase[3].

The antibacterial activity of N-phenylmaleimides is influenced by the substituents on the aromatic ring. It has been observed that both electron-donating and electron-withdrawing substituents can decrease the antibacterial activity, suggesting that steric effects may play a significant role[5].

Quantitative Antimicrobial Activity Data

Specific minimum inhibitory concentration (MIC) data for a series of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione derivatives are not extensively documented. The table below presents MIC values for other N-substituted maleimides to provide a comparative framework.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Neutral Maleimides | |||

| N-ethylmaleimide | Candida albicans | 0.5 - 4 | [3] |

| N-butylmaleimide | Candida albicans | 0.5 - 4 | [3] |

| N-phenylmaleimide | Escherichia coli | > 128 | [3] |

| N-phenylmaleimide | Staphylococcus aureus | 32 | [3] |

Note: This table highlights the general antimicrobial potential of N-substituted maleimides. The specific activity of 1-(3-nitrophenyl) derivatives needs to be experimentally determined.

Proposed Antimicrobial Mechanism of Action

The proposed mechanism of antimicrobial action for N-substituted maleimides primarily involves the covalent modification of essential biomolecules within the microbial cell.

References

- 1. researchgate.net [researchgate.net]

- 2. Intracellular ROS Generation Mediates Maleimide-induced Cytotoxicity in Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical reactivity and antimicrobial activity of N-substituted maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Antibacterial activity of N-phenylmaleimides, N-phenylsuccinimides and related compounds. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-nitrophenyl)-1H-pyrrole-2,5-dione, also known as N-(3-nitrophenyl)maleimide, is a small molecule belonging to the N-substituted maleimide class of compounds. This technical guide provides a comprehensive literature review of its chemical properties, synthesis, and potential biological activities. While specific quantitative data on the biological effects of this particular compound are limited in publicly available literature, this guide discusses the known antimicrobial, antiproliferative, and enzyme-inhibitory activities of the broader N-aryl maleimide class. Detailed experimental protocols for the evaluation of these biological activities are provided to facilitate further research. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione and its analogs.

Core Compound Properties

1-(3-nitrophenyl)-1H-pyrrole-2,5-dione is an organic compound characterized by a central pyrrole-2,5-dione ring attached to a 3-nitrophenyl group.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₆N₂O₄ | [1][2] |

| Molecular Weight | 218.17 g/mol | [1][2] |

| CAS Number | 7300-93-8 | [1][2] |

| IUPAC Name | 1-(3-nitrophenyl)pyrrole-2,5-dione | |

| Synonyms | N-(3-nitrophenyl)maleimide | |

| Appearance | Pale-yellow prisms | |

| Melting Point | 395 (1) K |

Synthesis

The primary and most described method for the synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione is the condensation reaction between 3-nitroaniline and maleic anhydride. This reaction typically proceeds in two steps: the formation of a maleamic acid intermediate, followed by cyclodehydration to yield the final imide.

Caption: Synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione.

Experimental Protocol: Synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione

This protocol is based on established methods for the synthesis of N-aryl maleimides.

Materials:

-

3-nitroaniline

-

Maleic anhydride

-

Nitrobenzene (as solvent)

-

Hexane

-

Ethyl acetate

-

Chloroform

-

Anhydrous sodium acetate

-

Acetic anhydride

Procedure:

-

Step 1: Synthesis of N-(3-nitrophenyl)maleamic acid (Intermediate)

-

In a round-bottom flask, dissolve equimolar quantities of 3-nitroaniline and maleic anhydride in a suitable solvent such as nitrobenzene.

-

Reflux the mixture at 513 K for 3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter the resulting precipitate.

-

Wash the crude product with hexane.

-

-

Step 2: Cyclization to 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione (Final Product)

-

To the crude N-(3-nitrophenyl)maleamic acid, add anhydrous sodium acetate and acetic anhydride.

-

Heat the mixture, for example, between 60-70°C for 60 minutes, to induce cyclization.

-

After the reaction is complete, pour the mixture into ice-cold water with vigorous stirring to precipitate the product.

-

Collect the solid by vacuum filtration.

-

-

Purification:

-

The crude product can be purified by column chromatography using a mixture of ethyl acetate and hexane as the eluent.

-

Further purification can be achieved by recrystallization from a suitable solvent like chloroform to obtain pale-yellow prisms.

-

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Biological Activities and Potential Applications

While specific quantitative biological data for 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione is not extensively reported in the available literature, the broader class of N-substituted maleimides has demonstrated a range of biological activities, suggesting potential therapeutic applications for the title compound.

Antimicrobial Activity

N-substituted maleimides have shown promising antimicrobial effects. Some studies indicate that neutral maleimides exhibit strong antifungal activity, with Minimum Inhibitory Concentrations (MICs) in the range of 0.5–4 µg/mL against certain fungal strains. The antibacterial activity of these compounds appears to be structure-dependent.

Proposed Mechanism of Antifungal Action: For some N-substituted maleimides, the antifungal mechanism is proposed to involve the inhibition of β(1,3)glucan synthase, an essential enzyme for fungal cell wall synthesis.

Caption: Proposed antifungal mechanism of N-substituted maleimides.

Antiproliferative Activity

N-substituted maleimides have also been investigated for their cytostatic (antiproliferative) activity. Studies on various N-substituted maleimides have reported high cytostatic activity, with IC₅₀ values below 0.1 µg/mL in some cases. While no specific IC₅₀ values for 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione have been found, a more complex 1,2,3-triazole derivative synthesized using N-(3-nitrophenyl)maleimide as a starting material exhibited high cytotoxicity against the MCF-7 breast cancer cell line with an IC₅₀ value of 5.03 µM. This suggests that the N-(3-nitrophenyl)maleimide scaffold may contribute to the antiproliferative properties of its derivatives.

Enzyme Inhibition

Derivatives of N-phenylmaleimide have been explored as inhibitors of various enzymes. One notable target is acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease. Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain. While specific data for 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione is not available, the general structure suggests it could be a candidate for screening against various enzymes.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the potential biological activities of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione.

Caption: General workflow for biological evaluation.

Protocol: In Vitro Antiproliferative Activity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

1-(3-nitrophenyl)-1H-pyrrole-2,5-dione stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

1-(3-nitrophenyl)-1H-pyrrole-2,5-dione stock solution (in DMSO)

-

96-well microtiter plates

-

Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the test compound in the broth medium in a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is a colorimetric method to measure acetylcholinesterase (AChE) activity.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

1-(3-nitrophenyl)-1H-pyrrole-2,5-dione stock solution (in DMSO)

-

96-well plate

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes).

-

Substrate Addition: Initiate the reaction by adding the ATCI substrate.

-

Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time. The yellow color produced from the reaction of thiocholine with DTNB is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion and Future Directions

1-(3-nitrophenyl)-1H-pyrrole-2,5-dione is a readily synthesizable compound belonging to the N-substituted maleimide class. While the broader class of compounds exhibits interesting antimicrobial, antiproliferative, and enzyme-inhibitory properties, there is a notable lack of specific biological data for 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione itself in the current scientific literature. The experimental protocols provided in this guide offer a framework for the systematic evaluation of its therapeutic potential. Future research should focus on obtaining quantitative measures of its biological activity (IC₅₀, MIC, Kᵢ values) against a panel of cancer cell lines, microbial strains, and relevant enzymes. Furthermore, mechanistic studies are warranted to elucidate any specific signaling pathways that may be modulated by this compound, which would be crucial for its further development as a potential therapeutic agent.

References

An In-depth Technical Guide on the Safety and Handling of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione

Introduction

1-(3-nitrophenyl)-1H-pyrrole-2,5-dione, also known as N-(3-nitrophenyl)maleimide, is a heterocyclic organic compound with the CAS Number 7300-93-8.[1][2][3][4][5] Its molecular structure, featuring a pyrrole-2,5-dione ring attached to a nitrophenyl group, makes it a subject of interest in medicinal chemistry and materials science. Research indicates that this compound and its derivatives possess a range of biological activities, including antimicrobial, antiproliferative, and enzyme-inhibiting properties.[3] This guide provides a comprehensive overview of its safety, handling, experimental protocols, and known biological context for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The following table summarizes the key identifying and physical properties of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione.

| Property | Value | Source |

| IUPAC Name | 1-(3-nitrophenyl)pyrrole-2,5-dione | [3] |

| Alternate Name | N-(3-nitrophenyl)maleimide | [3] |

| CAS Number | 7300-93-8 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₆N₂O₄ | [1][2][3][5] |

| Molecular Weight | 218.17 g/mol | [1][3][5] |

| Enthalpy of Sublimation (ΔsubH) | 115.7 ± 0.9 kJ/mol (at 350-370 K) | [2] |

| Topological Polar Surface Area | 83.2 Ų | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

Hazard Identification and Safety

Proper hazard identification is critical for the safe handling of this compound. It is classified as hazardous under the Globally Harmonized System (GHS).

2.1 GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[6][7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[6][7] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[6][7] |

| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation[7] |

| Signal Word | Warning [6][7] |

2.2 Personal Protective Equipment (PPE) and Handling

To mitigate risks, the following PPE and handling precautions are mandatory.

-

Eye/Face Protection: Wear chemical safety goggles with side-shields.[6]

-

Skin Protection: Use impervious protective gloves and clothing to prevent skin contact.[6]

-

Respiratory Protection: Avoid breathing dust.[6] Use only in a well-ventilated area, preferably within a chemical fume hood.[6] If ventilation is inadequate, use a suitable respirator.

-

General Hygiene: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[6]

First Aid Measures

In case of accidental exposure, follow these procedures immediately.

-

After Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[6]

-

After Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[6]

-

After Eye Contact: Rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing.[6]

-

After Ingestion: Rinse mouth with water.[6] Immediately call a POISON CENTER or physician.[8]

Storage and Disposal

-

Storage: Store in a well-ventilated, dry place with the container tightly closed.[6] The substance should be stored locked up.[6][8]

-

Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[6]

Experimental Protocols

The following sections detail common experimental procedures involving 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione.

5.1 Synthesis Protocol: from Maleic Anhydride and 3-Nitroaniline

This compound is commonly synthesized via a condensation reaction.[3]

Materials:

-

Maleic anhydride

-

3-Nitroaniline

-

Glacial acetic acid (solvent)

-

Anhydrous sodium acetate (catalyst/dehydrating agent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve an equimolar amount of maleic anhydride in a minimal amount of warm glacial acetic acid.

-

To this solution, add an equimolar amount of 3-nitroaniline.

-

Add a catalytic amount of anhydrous sodium acetate to the mixture.

-

Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker of ice-cold water to precipitate the crude product.

-

Filter the resulting solid using a Büchner funnel, and wash it thoroughly with cold water to remove acetic acid and other water-soluble impurities.

-

Dry the crude product. Recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione.

5.2 Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure by analyzing the chemical shifts, integration, and coupling constants of the protons and carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the C=O stretches of the dione and the N-O stretches of the nitro group.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound by identifying the molecular ion peak.

Overview of Biological Activity

Derivatives of 1H-pyrrole-2,5-dione are recognized for their diverse biological activities. While research into 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione specifically is ongoing, studies on this and structurally related compounds have highlighted several areas of potential therapeutic interest.

-

Antimicrobial Activity: The compound has shown potential activity against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans.[3] Pyrrole-containing compounds are a subject of significant research for developing new antibacterial agents.[9][10]

-

Antiproliferative Activity: Research indicates that the compound may inhibit the growth of certain cancer cells, suggesting its potential as a candidate for further investigation in cancer treatment.[3] Related 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives have been shown to inhibit colon cancer cell lines and are being investigated as potential tyrosine kinase inhibitors.[11]

-

Enzyme Inhibition: Studies suggest a potential for this compound to inhibit specific enzymes like acetylcholinesterase, which could be relevant for research into treatments for neurodegenerative diseases.[3]

-

Cholesterol Absorption Inhibition: Other derivatives of 1H-pyrrole-2,5-dione have been synthesized and evaluated as cholesterol absorption inhibitors, which can suppress the formation of foam cells and inflammatory responses associated with atherosclerosis.[12]

The broad spectrum of activity associated with the pyrrole-2,5-dione scaffold underscores its importance as a pharmacophore in drug discovery and development.[13]

References

- 1. scbt.com [scbt.com]

- 2. 1H-Pyrrole-2,5-dione, 1-(3-nitrophenyl)- [webbook.nist.gov]

- 3. Buy 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione | 7300-93-8 [smolecule.com]

- 4. Page loading... [guidechem.com]

- 5. 1-(3-NITROPHENYL)-1H-PYRROLE-2,5-DIONE synthesis - chemicalbook [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione | C10H6N2O4 | CID 236790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ptfarm.pl [ptfarm.pl]

Methodological & Application

Application Notes and Protocols: 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione for the bioconjugation of proteins, peptides, and other thiol-containing biomolecules. This reagent is particularly noteworthy for its potential in developing advanced bioconjugates, including antibody-drug conjugates (ADCs), especially for applications in targeted cancer therapy.

Introduction

1-(3-nitrophenyl)-1H-pyrrole-2,5-dione, also known as N-(3-nitrophenyl)maleimide, is a thiol-reactive crosslinking agent. Its core functionality lies in the maleimide group, which reacts specifically with sulfhydryl (thiol) groups of cysteine residues in proteins and peptides to form a stable thioether bond. This reaction is a cornerstone of bioconjugation due to its high selectivity and efficiency under mild, physiological conditions.

The presence of the 3-nitrophenyl group imparts unique properties to this maleimide derivative. The electron-withdrawing nature of the nitro group can influence the reactivity of the maleimide and the stability of the resulting conjugate. Furthermore, nitroaromatic compounds are known to be sensitive to the low-oxygen conditions (hypoxia) often found in solid tumors. This opens up possibilities for designing hypoxia-activated prodrugs, where the bioconjugate releases its payload selectively in the tumor microenvironment, thereby minimizing off-target toxicity.

Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₀H₆N₂O₄ | [1] |

| Molecular Weight | 218.17 g/mol | [1] |

| Appearance | Solid | |

| Solubility | Soluble in organic solvents like DMSO and DMF | [2][3] |

Principle of Bioconjugation: Thiol-Maleimide Michael Addition

The bioconjugation reaction of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione with a thiol-containing biomolecule proceeds via a Michael addition mechanism. The nucleophilic thiol group attacks one of the double-bonded carbons of the maleimide ring, resulting in the formation of a stable covalent thioether linkage. This reaction is highly chemoselective for thiols within a pH range of 6.5-7.5.

Key Considerations for Bioconjugation

-

pH: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5 to ensure the specific reaction with thiols over other nucleophilic groups like amines.

-

Reducing Agents: For proteins with disulfide bonds, a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) is required to generate free thiol groups for conjugation. TCEP is advantageous as it does not need to be removed before the conjugation step.

-

Molar Ratio: A molar excess of the maleimide reagent (typically 10-20 fold) is generally used to ensure efficient labeling of the biomolecule. However, the optimal ratio should be determined experimentally for each specific application.

-

Stability of the Conjugate: The thioether bond formed can be susceptible to a retro-Michael reaction, leading to deconjugation. The electron-withdrawing nitro group on the phenyl ring of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione is expected to accelerate the hydrolysis of the succinimide ring in the conjugate, which in turn stabilizes the thioether linkage against the retro-Michael reaction.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling

This protocol describes a general method for labeling a thiol-containing protein with 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione.

Materials:

-

1-(3-nitrophenyl)-1H-pyrrole-2,5-dione

-

Thiol-containing protein (e.g., antibody, enzyme)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (if disulfide reduction is needed)

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching solution: 1 M β-mercaptoethanol or cysteine

-

Purification column (e.g., gel filtration, size-exclusion chromatography)

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in degassed conjugation buffer to a concentration of 1-10 mg/mL.

-

(Optional) Reduction of Disulfide Bonds: If the protein contains disulfide bonds, add a 10-fold molar excess of TCEP solution. Incubate for 30-60 minutes at room temperature.

-

Prepare the Maleimide Stock Solution: Immediately before use, dissolve 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Conjugation Reaction: While gently stirring, add the desired molar excess (e.g., 10-20 fold) of the maleimide stock solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light if the maleimide is conjugated to a fluorescent dye.

-

Quenching: (Optional) Quench the reaction by adding a quenching solution to a final concentration of 10-20 mM to react with any unreacted maleimide.

-

Purification: Remove excess maleimide and other small molecules by gel filtration or size-exclusion chromatography using an appropriate buffer.

Protocol 2: Preparation of a Hypoxia-Activated Antibody-Drug Conjugate (ADC) - A Conceptual Framework

This protocol outlines the steps for creating a conceptual ADC where a cytotoxic drug is linked to a monoclonal antibody via 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione. The nitro group serves as a potential hypoxia-sensitive trigger for drug release.

Materials:

-

Monoclonal antibody (mAb) with available cysteine residues

-

1-(3-nitrophenyl)-1H-pyrrole-2,5-dione

-

Cytotoxic drug with a thiol-reactive handle

-

Conjugation Buffer: PBS, pH 7.2-7.4, with 1 mM EDTA, degassed

-

Reducing Agent: Dithiothreitol (DTT) or TCEP

-

Solvent: Anhydrous DMSO

-

Purification System: Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)

Procedure:

-

Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb by incubating with a controlled amount of DTT or TCEP (e.g., 2-5 molar equivalents) in conjugation buffer for 1-2 hours at 37°C.

-

Purification of Reduced Antibody: Immediately purify the reduced antibody using a desalting column to remove the reducing agent.

-

Drug-Linker Conjugation:

-

Dissolve the thiol-reactive cytotoxic drug and 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione in DMSO.

-

Add the drug-linker solution to the reduced antibody at a specific molar ratio (e.g., 5-10 fold molar excess of drug-linker to antibody).

-

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or 4°C.

-

Quenching: Stop the reaction by adding an excess of N-acetylcysteine.

-

Purification of ADC: Purify the ADC from unreacted drug-linker and antibody fragments using SEC or HIC.

-

Characterization:

-

Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using UV-Vis spectroscopy or HIC-HPLC.

-

Purity and Aggregation: Analyze the purity and extent of aggregation of the ADC by SEC-HPLC.

-

In vitro Cell Viability Assay: Evaluate the cytotoxicity of the ADC on target cancer cells under both normoxic and hypoxic conditions.

-

Data Presentation

Table 1: General Reaction Parameters for Thiol-Maleimide Conjugation

| Parameter | Recommended Range | Notes |

| pH | 6.5 - 7.5 | Balances thiol reactivity with minimizing reaction with amines. |

| Temperature | 4°C to Room Temperature | Lower temperatures can minimize protein degradation. |

| Reaction Time | 1 - 16 hours | Dependent on the reactivity of the specific thiol and maleimide. |

| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | Should be optimized for each specific biomolecule. |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction efficiency. |

| Reducing Agent (if needed) | TCEP or DTT | TCEP does not need to be removed prior to conjugation. |

Table 2: Comparative Stability of Thioether Linkages

| Maleimide Substituent | Relative Hydrolysis Rate of Succinimide Ring | Stability of Thioether Bond |

| N-Alkyl | Slow | Susceptible to retro-Michael reaction |

| N-Aryl (unsubstituted) | Moderate | Increased stability compared to N-alkyl |

| N-(3-nitrophenyl) | Fast | High stability due to rapid ring hydrolysis |

Note: The "Fast" hydrolysis rate for the N-(3-nitrophenyl) derivative is inferred from the principle that electron-withdrawing groups accelerate this stabilizing reaction.

Visualizations

Experimental Workflow for ADC Preparation

Caption: Workflow for the preparation and characterization of an ADC.

Hypoxia-Activated Drug Release Mechanism

References

Application Note and Protocol: Thiol-Maleimide Conjugation Using 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione

Audience: Researchers, scientists, and drug development professionals.

Introduction: The covalent modification of biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. Among the most reliable and widely adopted methods is the reaction between a maleimide and a thiol, particularly targeting cysteine residues in proteins and peptides.[1] This reaction proceeds via a Michael addition mechanism, forming a stable thiosuccinimide linkage under mild, physiological conditions.[2][3] Its high selectivity, rapid kinetics, and high yields make it an invaluable tool for bioconjugation.[1][4]

1-(3-nitrophenyl)-1H-pyrrole-2,5-dione, an N-aryl maleimide, is a reagent used in this context. The electron-withdrawing nature of the nitrophenyl group can influence the reactivity of the maleimide double bond. N-aryl maleimides react efficiently with thiols, such as the model amino acid N-acetyl-L-cysteine, to form stable conjugates.[5] This chemistry is central to numerous applications, including the development of Antibody-Drug Conjugates (ADCs) where cytotoxic drugs are linked to monoclonal antibodies for targeted cancer therapy, the site-specific labeling of proteins with fluorescent probes for imaging and diagnostic purposes, and the functionalization of surfaces for biosensor development.[4][] This document provides detailed protocols for the conjugation of thiols with 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione and methods for quantifying reaction components.

Reaction Mechanism and Workflow

The fundamental reaction involves the nucleophilic attack of a thiolate anion on one of the carbon atoms of the electron-deficient double bond within the maleimide ring.[1] This process is highly efficient in polar solvents and results in a stable covalent thioether bond.[1]

Caption: Michael addition of a thiol to 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione.

A typical experimental workflow involves preparing the thiol-containing molecule (which may require the reduction of existing disulfide bonds), quantifying the available free thiols, performing the conjugation reaction, and finally, purifying the resulting bioconjugate.

Caption: General experimental workflow for thiol-maleimide conjugation.

Data Presentation

Quantitative data is crucial for successful and reproducible bioconjugation. The following tables summarize key reaction parameters and useful spectroscopic data.

Table 1: Key Parameters for Thiol-Maleimide Conjugation

| Parameter | Recommended Value/Condition | Notes |

|---|---|---|

| pH | 6.5 - 7.5 | Optimal range for thiol selectivity.[3] Above pH 7.5, reactivity with amines increases.[3] Below pH 6.5, the reaction rate slows due to a lower concentration of the reactive thiolate anion. |

| Molar Ratio | 10- to 20-fold molar excess of maleimide | A starting point for labeling proteins; ratio should be optimized for specific applications to avoid non-specific labeling or aggregation.[1] |

| Solvent | Aqueous buffers (Phosphate, HEPES, Tris) | Compatible with most biomolecules.[5] Maleimide stock solutions should be prepared in a dry, water-miscible solvent like DMSO or DMF.[1] |

| Temperature | Room Temperature (20-25 °C) or 4 °C | Room temperature is typical for rapid reactions (1-2 hours). 4 °C can be used for overnight reactions to minimize protein degradation. |

| Side Reactions | Maleimide Hydrolysis, Thiol Exchange | Hydrolysis opens the maleimide ring, rendering it unreactive; this is more prevalent at higher pH.[1] The thioether bond can undergo reversal, especially in the presence of excess free thiol.[7] |

Table 2: Spectroscopic Data for Quantification Assays

| Reagent/Product | Assay | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

|---|---|---|---|